Cas no 2034382-99-3 (3-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione)
![3-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione structure](https://www.kuujia.com/scimg/cas/2034382-99-3x500.png)
3-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 3-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione
-
- Inchi: 1S/C13H11F3N2O6S/c14-13(15,16)24-9-1-3-10(4-2-9)25(21,22)17-5-8(6-17)18-11(19)7-23-12(18)20/h1-4,8H,5-7H2
- InChI Key: CTYHWLYCHPRNSW-UHFFFAOYSA-N
- SMILES: O1CC(=O)N(C2CN(S(C3=CC=C(OC(F)(F)F)C=C3)(=O)=O)C2)C1=O
3-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6473-5451-4mg |
3-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1,3-oxazolidine-2,4-dione |
2034382-99-3 | 90%+ | 4mg |
$66.0 | 2023-07-05 | |
Life Chemicals | F6473-5451-20μmol |
3-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1,3-oxazolidine-2,4-dione |
2034382-99-3 | 90%+ | 20μl |
$79.0 | 2023-07-05 | |
Life Chemicals | F6473-5451-10mg |
3-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1,3-oxazolidine-2,4-dione |
2034382-99-3 | 90%+ | 10mg |
$79.0 | 2023-07-05 | |
Life Chemicals | F6473-5451-40mg |
3-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1,3-oxazolidine-2,4-dione |
2034382-99-3 | 90%+ | 40mg |
$140.0 | 2023-07-05 | |
Life Chemicals | F6473-5451-10μmol |
3-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1,3-oxazolidine-2,4-dione |
2034382-99-3 | 90%+ | 10μl |
$69.0 | 2023-07-05 | |
Life Chemicals | F6473-5451-75mg |
3-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1,3-oxazolidine-2,4-dione |
2034382-99-3 | 90%+ | 75mg |
$208.0 | 2023-07-05 | |
Life Chemicals | F6473-5451-30mg |
3-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1,3-oxazolidine-2,4-dione |
2034382-99-3 | 90%+ | 30mg |
$119.0 | 2023-07-05 | |
Life Chemicals | F6473-5451-2mg |
3-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1,3-oxazolidine-2,4-dione |
2034382-99-3 | 90%+ | 2mg |
$59.0 | 2023-07-05 | |
Life Chemicals | F6473-5451-100mg |
3-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1,3-oxazolidine-2,4-dione |
2034382-99-3 | 90%+ | 100mg |
$248.0 | 2023-07-05 | |
Life Chemicals | F6473-5451-1mg |
3-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1,3-oxazolidine-2,4-dione |
2034382-99-3 | 90%+ | 1mg |
$54.0 | 2023-07-05 |
3-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione Related Literature
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
Additional information on 3-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione
Introduction to 3-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione (CAS No. 2034382-99-3)
3-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione (CAS No. 2034382-99-3) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic derivatives characterized by its intricate structural framework, which includes a trifluoromethoxy phenyl group and a sulfonylazetidin moiety. The presence of these functional groups imparts unique chemical and biological properties, making it a promising candidate for further exploration in drug discovery and therapeutic applications.
The structure of this compound is highly relevant to modern pharmaceutical research due to its potential to interact with biological targets in novel ways. The trifluoromethoxy group is particularly noteworthy, as it is known to enhance metabolic stability and binding affinity in many drug molecules. This feature is especially valuable in the development of small-molecule inhibitors that require prolonged half-life and high specificity. Additionally, the sulfonylazetidin component introduces a rigid bicyclic system that can optimize the conformational flexibility required for effective receptor binding.
In recent years, there has been a surge in research focused on developing novel scaffolds for therapeutic agents. The 1,3-oxazolidine-2,4-dione core of this compound is one such scaffold that has shown promise in various pharmacological contexts. This heterocycle is known for its ability to mimic natural amino acid residues, which can facilitate interactions with enzymes and receptors. Furthermore, the dione functionality at the 2,4 positions adds an additional layer of reactivity that can be exploited for chemically modifying the molecule to improve pharmacokinetic properties.
One of the most compelling aspects of 3-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione is its potential application in addressing unmet medical needs. Current research indicates that this compound may exhibit inhibitory activity against specific enzymes or receptors implicated in various diseases. For instance, studies have suggested that analogs with similar structural motifs could interfere with pathways involved in inflammation or cancer progression. The fluorinated aromatic ring present in the molecule is particularly interesting because fluorine atoms can significantly influence electronic properties and binding interactions.
The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step process involves careful regioselective functionalization and cyclization reactions to construct the desired heterocyclic framework. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the trifluoromethoxyphenyl group with high precision. These synthetic strategies not only highlight the ingenuity of modern chemical methodologies but also underscore the importance of robust synthetic routes in drug development pipelines.
From a computational chemistry perspective, the molecular properties of 3-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione have been extensively modeled using quantum mechanical methods. These simulations have provided insights into its conformational preferences and potential interactions with biological targets. The results suggest that the compound adopts stable conformations that are favorable for binding to protein receptors. Additionally, molecular dynamics studies have revealed dynamic interactions between key functional groups and solvent molecules, which could influence its bioavailability.
The pharmacological evaluation of this compound has been conducted using both in vitro and in vivo models. Initial assays have demonstrated promising activity against several disease-relevant targets. For example, preliminary data indicate that derivatives of this scaffold may inhibit enzymes involved in metabolic disorders or neurodegenerative diseases. While further optimization is required to enhance potency and selectivity, these findings underscore the therapeutic potential of this class of compounds.
Regulatory considerations are also critical when evaluating new chemical entities like 3-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione. Compliance with Good Manufacturing Practices (GMP) ensures that synthetic processes are reproducible and scalable for clinical trials and commercial production. Additionally, toxicological assessments must be conducted to assess potential side effects before human testing can begin. These rigorous standards are essential for ensuring patient safety while advancing innovative therapies.
The future directions for research on this compound are multifaceted. Further structural modifications could explore additional functional groups or heterocyclic replacements to enhance biological activity. Collaborative efforts between chemists and biologists will be crucial in elucidating mechanisms of action and identifying optimal therapeutic applications. As computational tools continue to advance, virtual screening methods may accelerate the discovery process by rapidly evaluating large libraries of analogs.
In conclusion,3-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione (CAS No. 2034382-99-3) represents a compelling example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups makes it a versatile scaffold for drug discovery efforts targeting various diseases. With continued innovation in synthetic chemistry and pharmacological evaluation,this compound holds significant promise as a lead structure for future therapeutics, contributing to advancements in modern medicine.
2034382-99-3 (3-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione) Related Products
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 42464-96-0(NNMTi)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)




